molecular formula C12H19NO2 B3072482 [(2,5-Dimethoxyphenyl)methyl](propyl)amine CAS No. 1016752-30-9

[(2,5-Dimethoxyphenyl)methyl](propyl)amine

Cat. No.: B3072482
CAS No.: 1016752-30-9
M. Wt: 209.28 g/mol
InChI Key: BWEALHPTUWORBK-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine is a chemical compound that belongs to the class of phenethylamine derivatives. It was first synthesized in the 1960s by the American chemist Alexander Shulgin and was popularized as a hallucinogenic drug in the counterculture movement of the 1960s and the 1970s.

Preparation Methods

The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide to produce (2,5-Dimethoxyphenyl)methylamine .

Chemical Reactions Analysis

(2,5-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.

    Biology: It has been studied for its effects on the central nervous system and its potential use as a research tool in neuropharmacology.

    Medicine: Research has explored its potential therapeutic applications, although its use is limited due to its psychoactive properties.

    Industry: It is used in the production of certain dyes and pigments.

Mechanism of Action

(2,5-Dimethoxyphenyl)methylamine exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are similar to those of other hallucinogens like LSD .

Comparison with Similar Compounds

(2,5-Dimethoxyphenyl)methylamine is similar to other phenethylamine derivatives such as:

    2,5-Dimethoxy-4-methylamphetamine (DOM):

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar effects.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects. What sets (2,5-Dimethoxyphenyl)methylamine apart is its unique combination of methoxy and propyl groups, which contribute to its distinct pharmacological profile

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEALHPTUWORBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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